molecular formula C5H14ClNO B12425863 Choline Chloride-13C3

Choline Chloride-13C3

Cat. No.: B12425863
M. Wt: 142.60 g/mol
InChI Key: SGMZJAMFUVOLNK-HCULJTSZSA-M
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Description

Choline Chloride-13C3 is a stable isotope-labeled compound of choline chloride, an organic compound and a quaternary ammonium salt. It is an acyl group acceptor and a substrate for choline acetyltransferase. Choline chloride is widely used as a feed additive, particularly for poultry, to promote growth .

Preparation Methods

Synthetic Routes and Reaction Conditions: Choline chloride can be synthesized by methylation of dimethylethanolamine with methyl chloride. The reaction involves the following steps:

Industrial Production Methods: Industrially, choline chloride is produced by the reaction of ethylene oxide, hydrogen chloride, and trimethylamine. Alternatively, it can be synthesized by treating trimethylamine with 2-chloroethanol .

Chemical Reactions Analysis

Types of Reactions: Choline chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Choline Chloride-13C3 has numerous applications in scientific research, including:

Mechanism of Action

Choline Chloride-13C3 acts as a precursor to acetylcholine, a neurotransmitter essential for nerve conduction. It is also involved in the synthesis of phosphatidylcholine, a key component of cell membranes. The compound plays a vital role in maintaining cell membrane integrity, lipid metabolism, and neurotransmission .

Comparison with Similar Compounds

Uniqueness: Choline Chloride-13C3 is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies and research applications. This labeling provides a distinct advantage in studying the dynamic biochemical processes involving choline .

Biological Activity

Choline Chloride-13C3 is a stable isotope-labeled form of choline chloride, a quaternary ammonium salt that plays a crucial role in various biological processes. This compound serves as a precursor for several important metabolites, significantly influencing metabolic pathways, particularly in the context of human health and disease. This article explores the biological activity of this compound, highlighting its synthesis, metabolic functions, and implications in research and therapeutic applications.

Overview of this compound

Chemical Structure and Properties:
this compound is composed of choline cations and chloride anions, with the chemical formula C5H14NOCl\text{C}_5\text{H}_{14}\text{N}\text{O}\cdot \text{Cl}. The incorporation of carbon-13 isotopes allows researchers to trace metabolic pathways more effectively than with non-labeled forms, enhancing the understanding of choline metabolism in various biological contexts.

Biological Functions

1. Role in Metabolism:
Choline is essential for the synthesis of phospholipids, which are critical components of cell membranes. It also serves as a precursor for acetylcholine, a neurotransmitter vital for muscle control and cognitive functions. Research indicates that altered choline metabolism can be associated with various diseases, including cancer, where it may influence tumor growth and cellular signaling pathways .

2. Metabolic Pathways:
this compound has been used to investigate metabolic products in both normal and transformed cells. A study cataloged 121 LCMS peaks that were 13C-labeled from choline, revealing various phospholipid species and novel products such as monomethyl- and dimethyl-ethanolamines. Notably, betaine synthesis was observed specifically in tumor-derived cells, suggesting a unique metabolic adaptation in cancer .

Case Studies

Case Study 1: Choline Metabolism in Cancer Cells
In a study examining the effects of this compound on cancer cell metabolism, researchers found that the expression of choline dehydrogenase (CHDH) correlated with betaine synthesis across different cell lines. While CHDH silencing did not affect cell proliferation directly, it indicated potential implications for cell cycle progression .

Case Study 2: Dietary Choline Deficiency
A clinical study demonstrated that healthy individuals consuming a choline-deficient diet exhibited biochemical changes consistent with choline deficiency, including decreased plasma levels of choline and phosphatidylcholine. This highlights the importance of choline in maintaining cellular integrity and function .

Applications in Research

This compound is employed extensively in scientific research due to its ability to trace metabolic pathways:

  • Chemistry: Used as a tracer in stable isotope-labeled studies to track chemical reactions.
  • Biology: Investigated for its role in cellular functions and metabolic regulation.
  • Medicine: Explored for potential therapeutic effects in treating liver diseases and neurological disorders.

Comparative Analysis

The following table summarizes the unique features of this compound compared to other choline-related compounds:

CompoundStructureKey Features
Choline Bitartrate Choline + Tartaric acidDietary supplement; enhances absorption
Phosphatidylcholine Glycerol + Phosphate + CholineMajor component of biological membranes; lipid metabolism
Choline Hydroxide Choline + HydroxideStrong base; used in organic synthesis
Betaine TrimethylglycineMethyl donor; involved in homocysteine metabolism
This compound Stable isotope-labeled cholineEnhances tracking of metabolic pathways

Properties

Molecular Formula

C5H14ClNO

Molecular Weight

142.60 g/mol

IUPAC Name

2-hydroxyethyl-tri((113C)methyl)azanium;chloride

InChI

InChI=1S/C5H14NO.ClH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1/i1+1,2+1,3+1;

InChI Key

SGMZJAMFUVOLNK-HCULJTSZSA-M

Isomeric SMILES

[13CH3][N+]([13CH3])([13CH3])CCO.[Cl-]

Canonical SMILES

C[N+](C)(C)CCO.[Cl-]

Origin of Product

United States

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